

Technical Support Center: Impact of Streptomycin on Mitochondrial Function in Cultured Cells

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Compound of Interest

Compound Name: Streptomycin

Cat. No.: B15623579

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of **streptomycin** on mitochondrial function in cultured cells.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action of **streptomycin** and why can it affect mitochondria in eukaryotic cells?

Streptomycin is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, leading to mRNA misreading.^[1] Due to the endosymbiotic origin of mitochondria, mitochondrial ribosomes (mitoribosomes) are structurally similar to bacterial ribosomes.^{[1][2]} This similarity allows **streptomycin** to bind to the small subunit of the mitoribosome, potentially disrupting mitochondrial protein synthesis and leading to off-target effects in eukaryotic cells.^{[2][3][4]}

Q2: At what concentration does **streptomycin** typically affect mitochondrial function in cultured cells?

Standard cell culture concentrations of **streptomycin** (50-100 µg/mL) are generally considered safe and have minimal to no detectable effect on mitochondria in most commonly used cell

lines.^[1] However, adverse mitochondrial effects are more likely to occur at high doses, with prolonged exposure, or in specific cell types that are more sensitive.^[1]

Q3: What are the known off-target effects of **streptomycin** on mitochondrial function?

Streptomycin can lead to several off-target effects on mitochondria, including:

- **Inhibition of Mitochondrial Protein Synthesis:** By binding to the mitoribosome, **streptomycin** can impair the synthesis of mitochondrial DNA-encoded proteins, which are essential components of the electron transport chain (ETC).^{[2][5]}
- **Mitochondrial Dysfunction:** This can manifest as altered mitochondrial morphology, such as fragmentation of the mitochondrial network.^{[2][6]}
- **Oxidative Stress:** **Streptomycin** treatment can induce the production of reactive oxygen species (ROS) by mitochondria.^{[2][7]}
- **Induction of Cellular Stress Responses:** It can trigger the integrated stress response (ISR), involving the upregulation of stress markers like HRI, PERK, and ATF4.^[6]
- **Reduced Cell Differentiation and Growth:** In some cell types, like C2C12 myotubes, **streptomycin** has been shown to reduce differentiation, fusion index, and myotube diameter.^{[2][6]}

Q4: Can **streptomycin** induce apoptosis?

Yes, by inducing mitochondrial dysfunction and oxidative stress, **streptomycin** can trigger the mitochondrial pathway of apoptosis.^{[8][9]} This involves the release of pro-apoptotic factors from the mitochondria into the cytoplasm, leading to caspase activation and programmed cell death.

Troubleshooting Guides

Issue 1: Unexpected changes in cellular metabolism or growth in **streptomycin**-containing media.

- **Question:** My cells are showing altered growth rates, morphology, or metabolic profiles, and I suspect the **streptomycin** in my culture medium. What should I do?

- Answer:
 - Confirm the Concentration: Double-check the final concentration of **streptomycin** in your cell culture medium to ensure it is within the recommended range (typically 50-100 µg/mL).[1]
 - Culture without **Streptomycin** (Control): If possible, culture a batch of your cells in an antibiotic-free medium or use an alternative antibiotic combination, such as penicillin with another antibiotic that does not target ribosomes (e.g., a fluoroquinolone, after verifying its own potential mitochondrial effects), to see if the phenotype reverts.[2]
 - Assess Mitochondrial Health: Perform assays to evaluate mitochondrial function, such as measuring the mitochondrial membrane potential ($\Delta\Psi_m$), cellular ATP levels, and reactive oxygen species (ROS) production. A decrease in $\Delta\Psi_m$ and ATP, or an increase in ROS, could indicate **streptomycin**-induced mitochondrial stress.[7][10]
 - Consider Cell Type Sensitivity: Be aware that some cell types, particularly those with high metabolic activity or specific genetic backgrounds, may be more susceptible to the off-target effects of **streptomycin**. [1]

Issue 2: Inconsistent results in mitochondrial function assays.

- Question: I am getting variable results in my mitochondrial respiration assays (e.g., Seahorse XF Analyzer) when using **streptomycin**-treated cells. How can I troubleshoot this?
- Answer:
 - Optimize Cell Seeding Density: Ensure a consistent and optimal cell number is seeded for your assays. Low cell density can lead to a low basal oxygen consumption rate (OCR), making it difficult to detect changes.[11]
 - Verify Reagent Quality: Ensure that all reagents, including the **streptomycin** stock solution and the assay components (e.g., oligomycin, FCCP), are properly stored and not expired.[11]
 - Perform Dose-Response and Time-Course Experiments: The effects of **streptomycin** on mitochondrial function can be dose- and time-dependent. Conduct experiments with a

range of **streptomycin** concentrations and exposure times to characterize its impact on your specific cell line.

- Check for Changes in Glycolysis: **Streptomycin**-induced mitochondrial dysfunction might cause a compensatory increase in glycolysis. Measure the extracellular acidification rate (ECAR) alongside OCR to get a complete picture of the cellular metabolic state.[\[11\]](#)[\[12\]](#)
- Normalize to Cell Number: After the assay, normalize the OCR and ECAR data to the actual cell number in each well (e.g., using a CyQUANT assay or by lysing the cells and measuring protein content) to account for any variations in cell proliferation or attachment.

Data Presentation

Table 1: Impact of **Streptomycin** on C2C12 Myotube Differentiation and Growth

Parameter	Control (Carbenicillin + Ampicillin)	Streptomycin	Percentage Change
Myotube Diameter	~100%	~60%	~40% reduction
Differentiation Index	~100%	~75%	25% lower
Fusion Index	~100%	~40%	60% lower

Data summarized from a study on C2C12 myoblasts cultured with or without **streptomycin**.[\[2\]](#)
[\[6\]](#)

Table 2: Effect of **Streptomycin** on Mitochondrial Network and Protein Expression in C2C12 Myotubes

Parameter	Control (Carbenicillin + Ampicillin)	Streptomycin	Percentage Change
Mitochondrial Footprint	~100%	~36%	64% smaller
Mitochondrial Branch Length	~100%	~66%	34% shorter
Complex I (NDUFB8) Protein Content	~100%	~67%	33% lower

Data summarized from a study on C2C12 myotubes.[\[2\]](#)[\[6\]](#)

Experimental Protocols

1. Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol provides a general framework for a cell mito stress test.

- Cell Seeding:
 - One day prior to the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
 - Ensure even cell distribution and include background correction wells with medium but no cells.
 - Incubate the plate overnight in a humidified 37°C CO2 incubator.[\[13\]](#)
- Sensor Cartridge Hydration:
 - The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
 - Incubate the hydrated cartridge overnight in a non-CO2 37°C incubator.[\[13\]](#)
- Assay Preparation:

- On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium.
- Add the final volume of pre-warmed Seahorse XF Base Medium to each well.
- Incubate the cell plate in a non-CO₂ 37°C incubator for at least 30-60 minutes before the assay.[\[13\]](#)
- Assay Protocol (Mito Stress Test):
 - Load the sensor cartridge with the following compounds diluted in Seahorse XF Base Medium:
 - Port A: Oligomycin (inhibits ATP synthase)
 - Port B: FCCP (uncoupling agent)
 - Port C: Rotenone & Antimycin A (Complex I and III inhibitors)
 - Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure basal OCR and then sequentially inject the compounds to determine key parameters of mitochondrial respiration.[\[12\]](#)

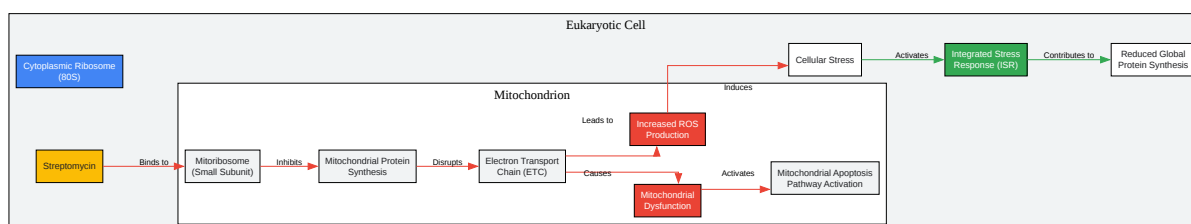
2. Assessment of Mitochondrial Biogenesis

This can be assessed using several methods:

- Fluorescence Microscopy:
 - Use fluorescent dyes that accumulate in mitochondria (e.g., MitoTracker) to visualize and quantify mitochondrial mass and morphology.
 - Specialized reporters like MitoTimer can be used to distinguish between newly synthesized and older mitochondria.[\[14\]](#)
- Western Blotting:

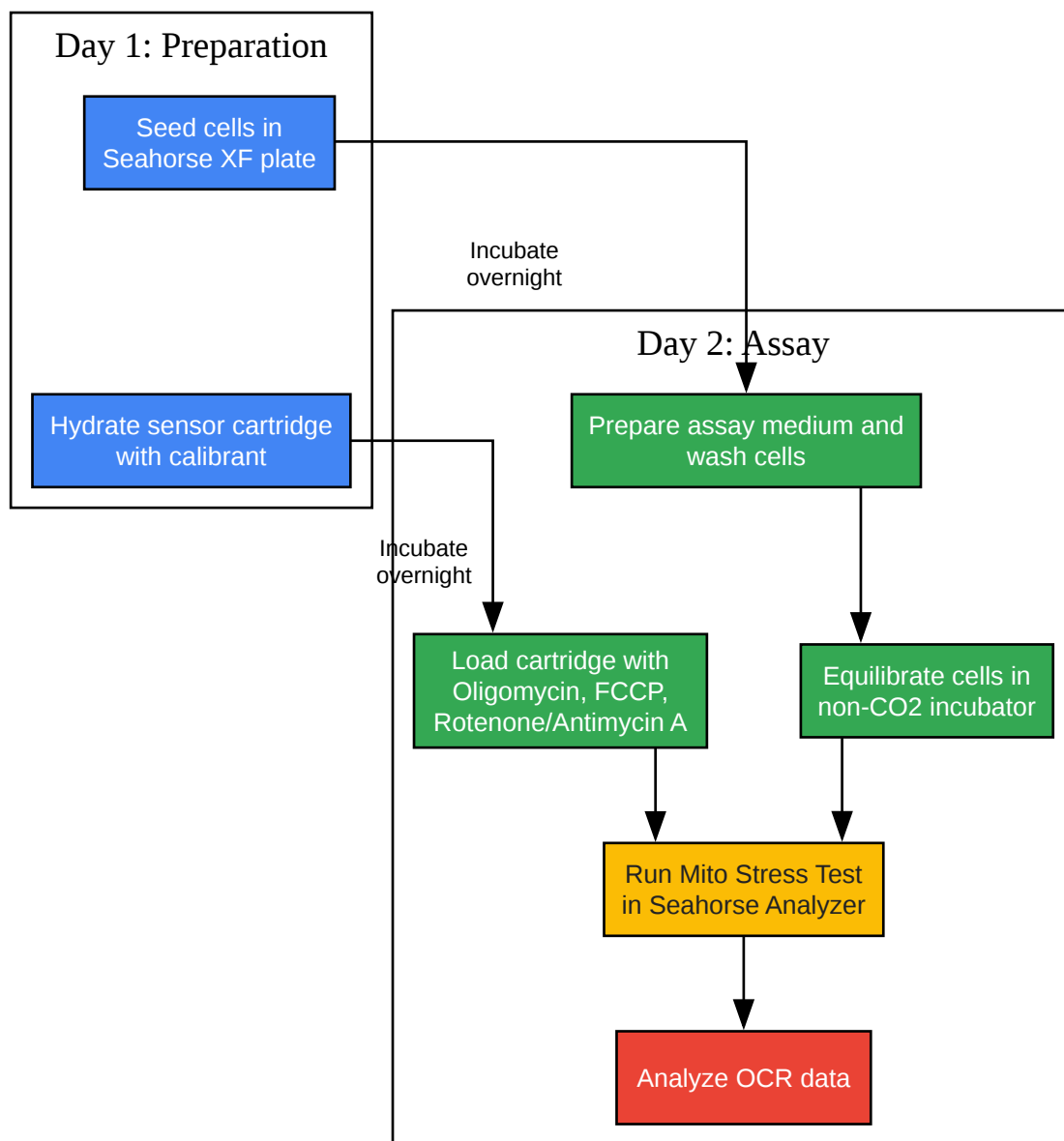
- Quantify the protein levels of key mitochondrial markers. A common approach is to determine the ratio of a mitochondrial DNA (mtDNA)-encoded protein (e.g., COX-1, a subunit of Complex IV) to a nuclear DNA (nDNA)-encoded mitochondrial protein (e.g., SDH-A, a subunit of Complex II). A decrease in this ratio can indicate impaired mitochondrial biogenesis.[15]
- Quantitative PCR (qPCR):
 - Measure the ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) copy number. A decrease in this ratio suggests a reduction in mitochondrial content.[16]

Mandatory Visualization



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Caption: Impact of **Streptomycin** on Mitochondrial and Cellular Function.



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Caption: Experimental Workflow for Measuring Oxygen Consumption Rate (OCR).

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